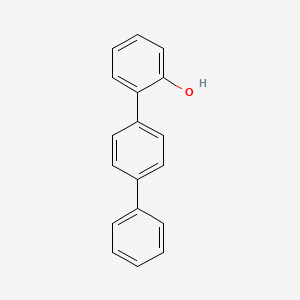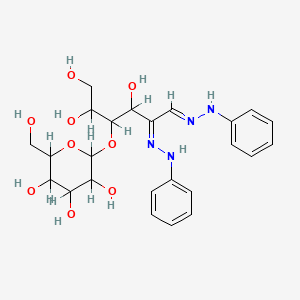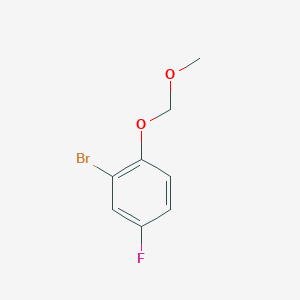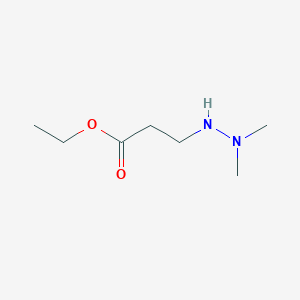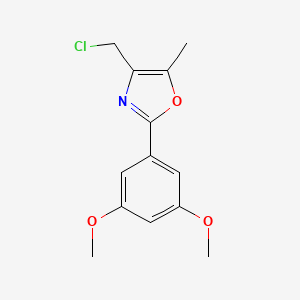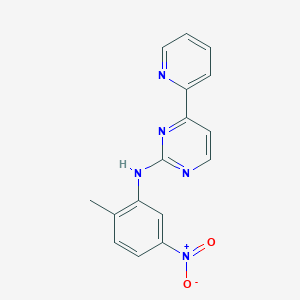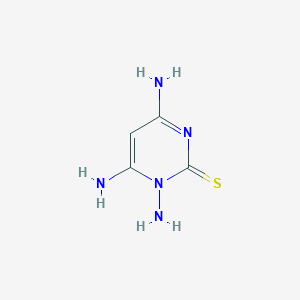
6-Hydroxynaphthalene-1,4-dione
Descripción general
Descripción
6-Hydroxynaphthalene-1,4-dione, also known as lawsone, is a naturally occurring organic compound derived from naphthalene. It is a type of naphthoquinone, characterized by a quinone structure with a hydroxyl group at the 6th position. This compound is known for its vibrant orange-red color and is commonly found in the leaves of the henna plant (Lawsonia inermis). Lawsone has been used for centuries as a dye for skin, hair, and textiles.
Aplicaciones Científicas De Investigación
6-Hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
6-Hydroxynaphthalene-1,4-dione reacts chemically with the protein keratin in skin and hair via a Michael addition reaction, resulting in a strong permanent stain that lasts until the skin or hair is shed . Two synthesized novel series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones and substituted N-(methyl/ethyl)bisquinolinone triethylammonium salts were described as new candidates to extracellular signal-regulated kinases 1/2 (ERK1/2) with considerable antineoplastic activity .
Safety and Hazards
Direcciones Futuras
The future directions of 6-Hydroxynaphthalene-1,4-dione research could involve exploring its potential applications in various fields. For instance, hydroxyl naphthalene-1,4-dione derivatives are fluorescent heterocyclic compounds. These fluorescent materials are of interest in many disciplines such as emitters for electroluminescence devices , molecular probes for biochemical research , in traditional textile and polymer fields , and fluorescent whitening agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Hydroxynaphthalene-1,4-dione can be synthesized through various methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, and the reusability of the catalyst . Another method involves a three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from henna leaves, where it is present in significant quantities. The leaves are dried, powdered, and then subjected to solvent extraction to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to 1,4-dihydroxynaphthalene.
Substitution: It can undergo nucleophilic substitution reactions with O-, N-, and S-nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like aromatic aldehydes and amines are used in the presence of catalysts like nano copper (II) oxide.
Major Products:
Oxidation: Various quinone derivatives.
Reduction: 1,4-dihydroxynaphthalene.
Substitution: Mannich bases and other substituted naphthoquinones.
Comparación Con Compuestos Similares
1,4-Naphthoquinone: A parent compound with similar redox properties but lacks the hydroxyl group at the 6th position.
Juglone (5-Hydroxy-1,4-naphthoquinone): Similar structure with a hydroxyl group at the 5th position, known for its allelopathic properties.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone): Contains a methyl group at the 2nd position and exhibits strong biological activities.
Uniqueness: 6-Hydroxynaphthalene-1,4-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological properties. Its ability to form strong permanent stains and its wide range of applications in various fields make it a compound of significant interest.
Propiedades
IUPAC Name |
6-hydroxynaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAIOOGHXYZWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473708 | |
| Record name | 6-hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-53-9 | |
| Record name | 6-hydroxy-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
